molecular formula C6H7F2NO4 B13155881 2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

Katalognummer: B13155881
Molekulargewicht: 195.12 g/mol
InChI-Schlüssel: PEQYTVZTIDWLRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C6H7F2NO4 and a molecular weight of 195.12 g/mol . This compound is characterized by the presence of two fluorine atoms, an oxazolidinone ring, and a propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and oxazolidinone precursors. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atoms or other functional groups are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and fluorine atoms play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, or alter cellular processes .

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C6H7F2NO4

Molekulargewicht

195.12 g/mol

IUPAC-Name

2,2-difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

InChI

InChI=1S/C6H7F2NO4/c7-6(8,4(10)11)3-9-1-2-13-5(9)12/h1-3H2,(H,10,11)

InChI-Schlüssel

PEQYTVZTIDWLRC-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)N1CC(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.